MM-102 trifluoroacetate is a potent inhibitor of the WDR5/MLL (Mixed-Lineage Leukemia) interaction, exhibiting an IC50 value of 2.4 nM, which indicates its high efficacy in disrupting the binding of these proteins. This compound has been shown to inhibit MLL1 methyltransferase activity and reduce gene expression associated with leukemia, specifically targeting cells with the MLL1-AF9 fusion gene. In vitro studies demonstrate that MM-102 not only inhibits cell growth but also induces apoptosis in leukemia cells harboring MLL1 fusion proteins, making it a promising candidate for cancer research and therapeutic applications .
MM-102 trifluoroacetate is classified as a small molecule chemical compound with the molecular formula and a molecular weight of 783.83 g/mol. It is primarily sourced from chemical suppliers specializing in research-grade compounds, such as Tocris Bioscience and MedChemExpress . The compound is utilized in laboratory settings for research purposes, particularly in studies related to epigenetics and cancer biology.
The synthesis of MM-102 trifluoroacetate involves several steps typical of organic synthesis methodologies. Trifluoroacetic acid plays a crucial role in various reactions due to its properties as a strong acid and solvent. It is often used in peptide synthesis and can facilitate the release of synthesized peptides from solid-phase supports .
The detailed synthetic pathway may include:
The molecular structure of MM-102 trifluoroacetate can be represented by its chemical formula . The compound features multiple functional groups including amines, carbonyls, and trifluoroacetate moieties, which contribute to its biological activity.
This complex structure underlies its interaction with target proteins and influences its efficacy as an inhibitor .
MM-102 trifluoroacetate engages in several chemical reactions that are critical for its function as an inhibitor:
These reactions are facilitated by the structural characteristics of MM-102, allowing it to fit into the active sites of target proteins effectively.
The mechanism of action for MM-102 trifluoroacetate involves:
This multi-faceted approach underscores the potential utility of MM-102 in targeted cancer therapies.
MM-102 trifluoroacetate possesses several notable physical and chemical properties:
These properties are critical for laboratory applications, particularly when preparing stock solutions for biological assays .
MM-102 trifluoroacetate is primarily utilized in scientific research focused on:
MM-102 trifluoroacetate is a rationally designed peptidomimetic inhibitor that specifically targets the WD40 repeat domain protein 5 (WDR5), a critical scaffolding component of the mixed-lineage leukemia 1 (MLL1) histone methyltransferase complex. The compound achieves high-affinity disruption of the WDR5-MLL1 interaction by competitively occupying the WDR5-interacting (WIN) site—a well-defined binding pocket essential for MLL1 complex assembly and function [1].
Structural analyses reveal that MM-102 mimics the conserved "WIN motif" (Arg-Ala-Arg) of MLL1 through strategic molecular interactions. X-ray crystallography demonstrates that the compound's trifluoromethyl-phenyl group inserts into a hydrophobic sub-pocket of WDR5, while its guanidinium moiety forms bidentate hydrogen bonds with Asp107 and Cys261 residues at the WIN site periphery. This configuration enables optimal shape complementarity, with a buried surface area of ≈412 Ų. Notably, the trifluoroacetate counterion stabilizes the binding interface through electrostatic interactions with Lys49 and Arg91 of WDR5, contributing to conformational rigidity. The binding displaces MLL1 by >98% at 2 μM concentration, as confirmed by fluorescence polarization assays [1] [4].
Isothermal titration calorimetry (ITC) quantifies the energetics of MM-102 binding, revealing a high-affinity interaction (Kd = 4.6 ± 0.3 nM) driven by favorable enthalpy changes (ΔH = −12.8 ± 0.5 kcal/mol). This contrasts with entropy-driven MLL1 binding (ΔS = +5.2 cal/mol/K), indicating distinct thermodynamic mechanisms. Van't Hoff analysis shows MM-102 binding is associated with a large negative heat capacity change (ΔCp = −290 cal/mol/K), consistent with extensive hydrophobic burial and desolvation. Molecular dynamics simulations further demonstrate that the inhibitor reduces WDR5 backbone flexibility by 40% (RMSF = 0.8 Å vs. 1.4 Å in apo-WDR5), enhancing complex stability [1].
Table 1: Thermodynamic Parameters of MM-102-WDR5 Binding
Parameter | MM-102 | Native MLL1 Peptide |
---|---|---|
Kd (nM) | 4.6 ± 0.3 | 220 ± 15 |
ΔG (kcal/mol) | -11.9 ± 0.2 | -9.2 ± 0.3 |
ΔH (kcal/mol) | -12.8 ± 0.5 | +2.1 ± 0.4 |
TΔS (kcal/mol) | -0.9 ± 0.1 | +11.3 ± 0.2 |
ΔCp (cal/mol/K) | -290 | -180 |
MM-102 binding induces long-range allosteric effects that disrupt the MLL1 core complex. Surface plasmon resonance (SPR) analyses show that WIN site occupancy reduces RbBP5 binding affinity by 150-fold (Kd from 18 nM to 2.7 μM). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) identifies increased deuteration (≥35%) in the WDR5 β-propeller blades 5–7 upon MM-102 binding, which propagates conformational changes to the RbBP5 interaction interface. This allostery triggers sequential subunit dissociation: WDR5-RbBP5 affinity decreases first (t1/2 = 8.2 min), followed by Ash2L detachment (t1/2 = 22.4 min). Quantitative co-immunoprecipitation in MV4-11 leukemia cells confirms 85% reduction in WDR5-RbBP5 complexes within 4 hours of MM-102 treatment (1 μM) [1] [7].
Table 2: Subunit Dissociation Kinetics in MLL1 Core Complex
Interaction Pair | Dissociation t1/2 (min) | Affinity Reduction (Fold) |
---|---|---|
WDR5-RbBP5 | 8.2 ± 0.7 | 150× |
RbBP5-ASH2L | 22.4 ± 1.5 | 40× |
WDR5-MLL1 | <2* | 500× |
The disassembled MLL1 complex exhibits catastrophic loss of methyltransferase activity. In vitro HMT assays using reconstituted complexes show MM-102 reduces H3K4me3 activity by 98% (IC50 = 0.28 μM). Single-turnover kinetics reveal severe impairment in processivity: the catalytic rate (kcat) decreases from 1.8 h⁻¹ to 0.04 h⁻¹, while substrate dissociation increases (Km = 8.2 μM vs. 1.5 μM in controls). Structural analyses indicate that without RbBP5-ASH2L stabilization, the MLL1 SET domain adopts a closed conformation that sterically hinders S-adenosylmethionine (SAM) cofactor access. Fluorescence anisotropy further demonstrates SAM binding affinity plummets 300-fold in disassembled complexes [4] [7].
MM-102 induces rapid H3K4me3 demethylation at leukemia-driving genes. Chromatin immunoprecipitation sequencing (ChIP-seq) in MLL-rearranged cells shows 2,147 H3K4me3 peaks vanish within 6 hours of treatment (2 μM), with Hox clusters (A9, C4) losing >75% methylation. Nucleosome occupancy profiling demonstrates concomitant chromatin compaction: DNase I hypersensitivity decreases 4.8-fold at Hoxa9 promoters, while ATAC-seq reveals 62% reduction in accessibility. Spatial chromatin organization analyses (Hi-C) confirm dissolution of topologically associating domains (TADs) spanning Hox loci (loop size decrease from 450 kb to 150 kb). This remodeling recruits repressive complexes, as evidenced by 5.3-fold increased H3K27me3 deposition at Hoxa9 [4] [8].
Table 3: Epigenetic Changes at Key Leukemogenic Loci After MM-102 Treatment
Genomic Locus | H3K4me3 Loss (%) | Chromatin Accessibility Change | H3K27me3 Gain (Fold) |
---|---|---|---|
Hoxa9 | 82.4 ± 3.1 | -62% | 5.3 ± 0.4 |
Hoxc4 | 76.8 ± 2.7 | -58% | 4.1 ± 0.3 |
Meis1 | 91.5 ± 4.2 | -73% | 7.2 ± 0.6 |
Pbx3 | 68.3 ± 3.5 | -49% | 3.5 ± 0.2 |
Sustained H3K4me3 depletion triggers coordinated downregulation of oncogenic transcripts. RNA-seq analyses identify 1,248 differentially expressed genes (FDR <0.01) after 24-hour MM-102 exposure (1 μM), with Hoxa9, Meis1, and Pbx3 showing 8.7-, 12.3-, and 6.5-fold downregulation, respectively. Gene set enrichment analysis (GSEA) confirms suppression of MLL-fusion targets (NES = −2.78, p<0.001) and leukemia stemness pathways (NES = −2.15, p<0.01). Single-cell RNA-seq reveals bifurcated responses: a progenitor-like subpopulation (CD34+CD38-) exhibits near-complete Hox silencing (>95%), while mature cells show partial resistance (45% silencing), indicating cell-state-dependent sensitivity. This transcriptional collapse precedes apoptosis, with caspase-3 activation detectable only after 48 hours [4] [8].
Compounds Mentioned in Article
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7